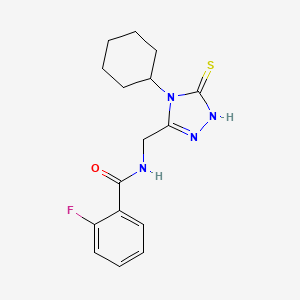

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIBAZJAFOXTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a compound that integrates a triazole ring with a mercapto group and a fluorobenzamide moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is with a molecular weight of approximately 334.4 g/mol. The presence of the thiol (-SH) group and the benzamide structure are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H19FN4OS |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1105192-47-9 |

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole and thiophene structures exhibit diverse biological activities, including antimicrobial and antifungal properties. The thiol group in N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide may enhance its reactivity with biological targets, potentially leading to effective antimicrobial agents against resistant strains .

Anticancer Activity

Triazole derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds suggest that they may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The structural features of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide could facilitate similar mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes like DHFR or others involved in the folate metabolism pathway.

- Nucleophilic Reactions : The mercapto group can participate in nucleophilic substitution reactions, potentially modifying target proteins or nucleic acids.

- Synergistic Effects : The combination of triazole and benzamide structures may provide synergistic effects that enhance its pharmacological profile compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

- Triazole Derivatives : A series of triazole derivatives were evaluated for their anticancer properties, demonstrating significant inhibition of cell proliferation in various cancer cell lines .

- Benzamide Analogues : Benzamide derivatives have been studied for their ability to inhibit RET kinase activity, showcasing moderate to high potency in ELISA-based assays .

Comparison with Similar Compounds

Structural Features and Tautomerism

1,2,4-Triazole derivatives often exhibit tautomerism between thiol (SH) and thione (C=S) forms. For example:

- Compounds [7–9] (): These 5-aryl-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones exist predominantly in the thione tautomeric form, as evidenced by IR spectra showing νC=S at 1247–1255 cm⁻¹ and the absence of νS-H (~2500–2600 cm⁻¹) .

- N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): This analog adopts a thione configuration stabilized by intramolecular N–H⋯O hydrogen bonds. The dihedral angle between the triazole and benzene rings is 84.21°, influencing molecular packing .

The cyclohexyl group may introduce steric hindrance, altering binding interactions compared to smaller substituents (e.g., methyl in ).

Spectral Characteristics

IR and NMR data for related compounds provide benchmarks:

Key Insight : The target compound’s IR spectrum should show νC=O (~1680 cm⁻¹) from the benzamide and νC=S (~1250 cm⁻¹) if in the thione form. The 2-fluorobenzoyl group would exhibit ¹⁹F NMR signals near -110 ppm.

Crystallographic and Physicochemical Properties

Key Insight : The cyclohexyl group in the target compound may reduce crystallinity compared to planar substituents, impacting solubility and formulation.

Preparation Methods

Synthesis Overview

N-((4-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide (CAS: 1105192-47-9) is a triazole-based compound with a cyclohexyl substituent, a thiol group, and a fluorobenzamide moiety. Its synthesis involves two primary stages:

- Formation of the 4-cyclohexyl-5-mercapto-1,2,4-triazole core .

- Introduction of the 2-fluorobenzamide group via alkylation .

Key intermediates and reaction conditions are derived from patents and peer-reviewed studies.

Synthesis of 4-Cyclohexyl-5-Mercapto-4H-1,2,4-Triazole

Starting Materials

- Cyclohexanecarboxylic acid

- Hydrazine hydrate (80%)

- Carbon disulfide (CS₂)

- Potassium hydroxide (KOH)

Reaction Pathway

Methyl cyclohexanecarboxylate formation :

Cyclohexanecarboxylic acid is esterified with methanol under acidic conditions.

$$

\text{Cyclohexanecarboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl cyclohexanecarboxylate}

$$Hydrazide synthesis :

The ester reacts with excess hydrazine hydrate to form cyclohexanecarbohydrazide:

$$

\text{Methyl ester} + \text{NH₂NH₂·H₂O} \rightarrow \text{Cyclohexanecarbohydrazide}

$$Dithiocarbazate formation :

The hydrazide is treated with CS₂ in alkaline medium to yield potassium cyclohexyl dithiocarbazate:

$$

\text{Cyclohexanecarbohydrazide} + \text{CS₂} \xrightarrow{\text{KOH}} \text{Potassium dithiocarbazate}

$$Cyclization to triazole :

The dithiocarbazate undergoes cyclization with hydrazine hydrate under reflux to form 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole:

$$

\text{Dithiocarbazate} + \text{NH₂NH₂·H₂O} \xrightarrow{\Delta} \text{4-Cyclohexyl-5-mercapto-4H-1,2,4-triazole}

$$

Key Data:

Alkylation with 2-Fluorobenzamide

Reagents and Conditions

- 4-Cyclohexyl-5-mercapto-4H-1,2,4-triazole

- 2-Fluorobenzoyl chloride

- Chloroacetonitrile or formaldehyde (for methylene bridge formation)

- Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as base

- Solvent: Dimethylformamide (DMF) or methanol

Alkylation Strategies

Method 1: Direct Alkylation with Chloroacetonitrile

- The triazole-thiol reacts with chloroacetonitrile in DMF under basic conditions to form the thioether intermediate.

- The nitrile group is hydrolyzed to the amide using concentrated HCl:

$$

\text{Triazole-SH} + \text{ClCH₂CN} \xrightarrow{\text{NaH, DMF}} \text{Triazole-S-CH₂CN} \xrightarrow{\text{HCl}} \text{Triazole-S-CH₂CONH₂}

$$ - The intermediate is coupled with 2-fluorobenzoyl chloride via Schotten-Baumann reaction:

$$

\text{Triazole-S-CH₂CONH₂} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{NaOH}} \text{Target compound}

$$

Method 2: Mannich Reaction

- The triazole-thiol reacts with formaldehyde and 2-fluorobenzamide in methanol under reflux:

$$

\text{Triazole-SH} + \text{HCHO} + \text{2-Fluorobenzamide} \xrightarrow{\Delta} \text{N-((Triazolyl)methyl)-2-fluorobenzamide}

$$

Key Data:

Purification and Analytical Data

Purification Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.